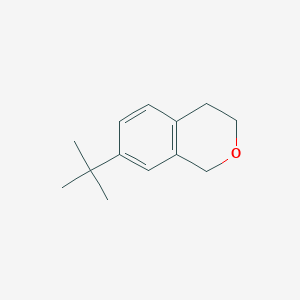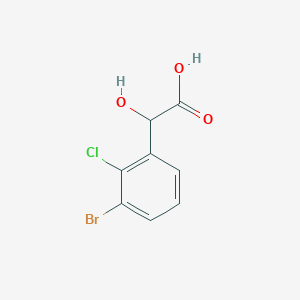![molecular formula C13H7F3O B13685910 1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
1-(Trifluoromethyl)naphtho[2,1-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphtho[2,1-b]furan is a heterocyclic compound that features a naphthofuran core with a trifluoromethyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan typically involves the reaction of aroyl(trifluoroacetyl)methane with 2,3-dichloro-1,4-naphthoquinone under phase-transfer conditions . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]furan-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite and cesium tetrafluorocobaltate(III) are employed for specific substitutions.
Major Products: The major products formed from these reactions include various substituted naphthofurans and naphtho[2,1-b]furan-4,9-diones .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphtho[2,1-b]furan has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)naphtho[2,1-b]furan involves its interaction with molecular targets such as c-Met and the PI3K/Akt pathway. It inhibits hepatocyte growth factor-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream activation of PI3K and Akt . This leads to the downregulation of matrix metalloproteinase-9 activity, which is crucial for cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthofuran core but differs in functional groups and reactivity.
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
Uniqueness: 1-(Trifluoromethyl)naphtho[2,1-b]furan is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a fluorescent label and in organic electronics .
Eigenschaften
Molekularformel |
C13H7F3O |
|---|---|
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
1-(trifluoromethyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C13H7F3O/c14-13(15,16)10-7-17-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
InChI-Schlüssel |
ZWKNLLLJQAYSGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)

